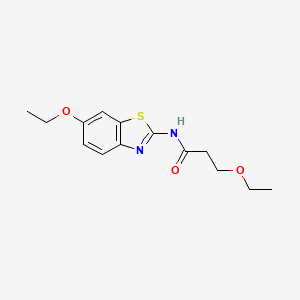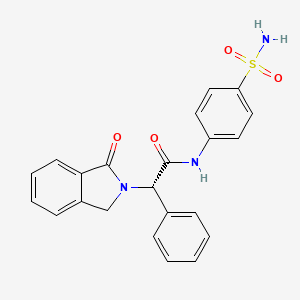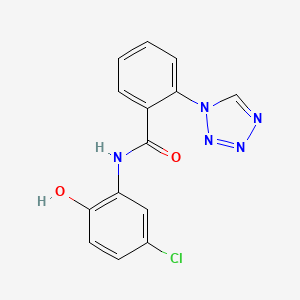![molecular formula C22H29NO6 B11165092 6-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B11165092.png)
6-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 8-methyl-2-oxo-4-propyl-2H-chromen-7-ol.
Esterification: The chromen-7-ol is esterified with 2-bromo-propanoic acid under basic conditions to form the intermediate ester.
Amidation: The ester is then reacted with hexanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy)propanoate
- Ethyl 2-((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoate
- 4-(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yloxymethyl)-benzoic acid methyl ester
Uniqueness
6-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid is unique due to its specific substitution pattern on the chromen ring and the presence of both ester and amide functional groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H29NO6 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
6-[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanoylamino]hexanoic acid |
InChI |
InChI=1S/C22H29NO6/c1-4-8-16-13-20(26)29-21-14(2)18(11-10-17(16)21)28-15(3)22(27)23-12-7-5-6-9-19(24)25/h10-11,13,15H,4-9,12H2,1-3H3,(H,23,27)(H,24,25) |
InChI Key |
WDSUQTCNUAIPMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-benzyl-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165035.png)
![4-(acetylamino)-5-chloro-2-methoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide](/img/structure/B11165036.png)
![methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate](/img/structure/B11165045.png)


![3-(4-bromophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11165068.png)
![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165071.png)
![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]norvaline](/img/structure/B11165079.png)
![2-(1,3-benzodioxol-5-yloxy)-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]acetamide](/img/structure/B11165082.png)
![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B11165093.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11165100.png)
